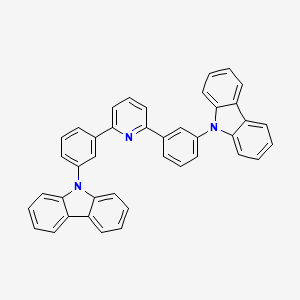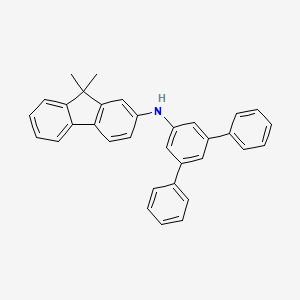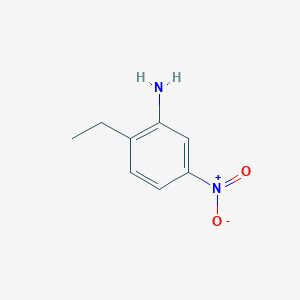
1,3-Dimetil-1H-pirazol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C8H12N2O2. It is a pyrazole derivative, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. Additionally, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular functions. These effects can result in modifications to cellular metabolism, such as changes in the production of metabolic intermediates and energy levels .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular functions, such as alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in the production of metabolic intermediates and energy .
Transport and Distribution
Within cells and tissues, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For instance, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites .
Subcellular Localization
The subcellular localization of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function. For example, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can localize to the mitochondria, influencing mitochondrial functions and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylpyrazole with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the condensation of 1,3-diketones with arylhydrazines, followed by esterification with ethanol. This method is often catalyzed by transition metals or other catalysts to improve yield and selectivity .
Industrial Production Methods
In industrial settings, the production of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The product is typically purified through distillation or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1,3-Dimethyl-1H-pyrazole-5-methanol: Similar structure but with a hydroxymethyl group instead of an ester.
1,3-Dimethyl-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of an ester
Uniqueness
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
IUPAC Name |
ethyl 2,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGPOXVDOROJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206054 | |
| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-40-1 | |
| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dimethyl-5-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-Dimethylpyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)


![trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B1661923.png)



